tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate
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Overview
Description
tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate: is a chemical compound with the molecular formula C10H18N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate typically involves the reaction of tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining specific temperatures and using solvents to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound is generally produced in specialized chemical laboratories with the necessary equipment to handle the specific reaction conditions required for its synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
- tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Comparison: tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate is unique due to its specific spiro structure and the presence of a tert-butyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-6-10(7-11)4-5-10/h4-7H2,1-3H3 |
InChI Key |
XNHWXBUTMHMGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2 |
Origin of Product |
United States |
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